1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone
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Description
Scientific Research Applications
Antitumor Activities
- In a study conducted by Mahmoud et al. (2021), a derivative of 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone was used as a building block to synthesize thiazole derivatives. These compounds showed promising antitumor activities against MCF-7 tumor cells, suggesting potential applications in cancer treatment (Mahmoud et al., 2021).
Synthesis and Biological Activities
- A study by Abdel‐Aziz et al. (2011) synthesized derivatives of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone. The biological investigations of these compounds revealed potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. This indicates the potential use of these compounds in modulating immune responses (Abdel‐Aziz et al., 2011).
Antimicrobial and Antioxidant Properties
- Kaplancıklı et al. (2014) synthesized 14 different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives, which were evaluated for their antimicrobial activity. Some of these compounds were found to be potent anticandidal agents with weak cytotoxicities, indicating their potential as antimicrobial agents (Kaplancıklı et al., 2014).
Corrosion Inhibition
- A study by Tan et al. (2019) explored the use of 1-(1,3-Thiazol-2-yl)ethanone as a corrosion inhibitor for X65 steel in sulfuric acid. This study combined experimental and theoretical research to demonstrate the compound's efficacy as a green environmental corrosion inhibitor (Tan et al., 2019).
Chiral Intermediate Synthesis
- In research by Miao et al. (2019), a strain of Acinetobacter sp. was used for the biotransformation of 2-chloro-1-(2,4-dichlorophenyl)ethanone to synthesize a chiral intermediate of Miconazole, an antifungal agent. This study highlights the application of biocatalysis in drug synthesis (Miao et al., 2019).
properties
IUPAC Name |
1-[2-(2,3-dichloroanilino)-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-6(16)9-5-14-11(17-9)15-8-4-2-3-7(12)10(8)13/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKHJQWJZABRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone |
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